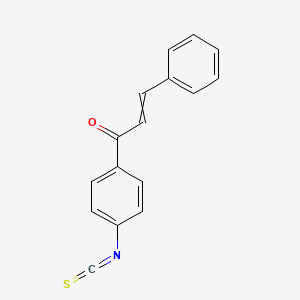
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a phenylprop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols, forming thioureas, carbamates, or thiocarbamates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Amines, alcohols, thiols; reactions are conducted in solvents like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thioureas, carbamates, thiocarbamates.
科学的研究の応用
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. It is also used in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the inhibition of their activity. The compound can also induce oxidative stress and apoptosis in cancer cells, contributing to its potential therapeutic effects.
類似化合物との比較
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one can be compared with other isothiocyanate-containing compounds such as:
Phenyl isothiocyanate: Similar in structure but lacks the phenylprop-2-en-1-one moiety, making it less versatile in certain applications.
Allyl isothiocyanate: Known for its presence in mustard oil, it has different reactivity and applications compared to this compound.
Benzyl isothiocyanate: Another related compound with distinct biological activities and uses.
特性
CAS番号 |
94397-86-1 |
|---|---|
分子式 |
C16H11NOS |
分子量 |
265.3 g/mol |
IUPAC名 |
1-(4-isothiocyanatophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H11NOS/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)17-12-19/h1-11H |
InChIキー |
SQRSDEXRELZAIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
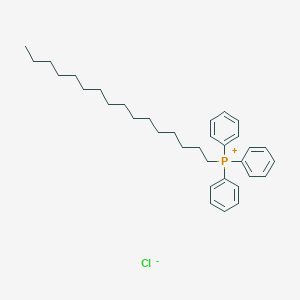
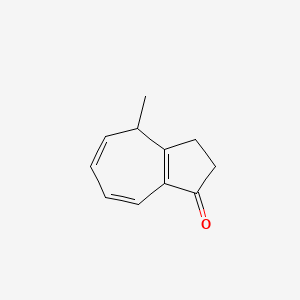
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
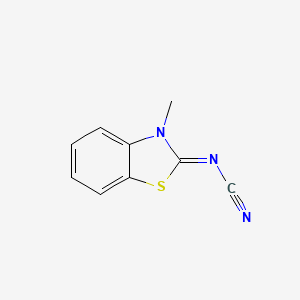
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
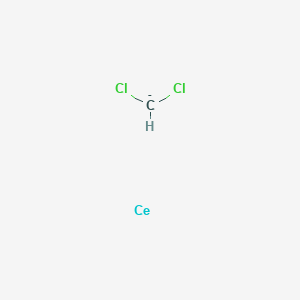
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)

